molecular formula C8H15Cl2N3 B6263929 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2229572-59-0

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B6263929
CAS RN: 2229572-59-0
M. Wt: 224.1
InChI Key:
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Description

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride, commonly referred to as DMIP, is a synthetic compound belonging to the class of imidazole derivatives. DMIP is a highly versatile compound that has been used in a variety of scientific research applications, including drug delivery, gene therapy, and chemotherapy.

Scientific Research Applications

DMIP has been used in a variety of scientific research applications, including drug delivery, gene therapy, and chemotherapy. In drug delivery applications, DMIP has been used as a drug carrier to improve the solubility and bioavailability of drugs, as well as to extend their duration of action. It has also been used in gene therapy as a vector for the delivery of genetic material to target cells. In chemotherapy, DMIP has been used to enhance the efficacy of anticancer drugs, as well as to reduce their toxicity.

Mechanism of Action

The mechanism of action of DMIP is not fully understood. However, it is believed that the compound binds to DNA and other targets in cells, leading to the activation of specific signaling pathways. This activation of signaling pathways leads to changes in cell metabolism, which in turn leads to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMIP are not well understood. However, studies have shown that DMIP has the potential to modulate the expression of various genes, including those involved in the regulation of cell growth and differentiation. In addition, DMIP has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMIP in lab experiments is its low toxicity. In addition, DMIP is relatively stable and can be stored for long periods of time without degradation. However, DMIP is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, the exact mechanism of action of DMIP is still not fully understood, which can limit its application in certain experiments.

Future Directions

There are a number of potential future directions for the use of DMIP in scientific research. These include further research into its mechanism of action, its potential use in drug delivery and gene therapy, and its potential use as an anticancer agent. Additionally, further research could be done to explore the potential of DMIP as an adjuvant in vaccine development and to investigate its potential use in the treatment of autoimmune diseases. Finally, further research could be done to explore the potential of DMIP as a diagnostic tool for diseases and to investigate its potential use in the development of personalized medicine.

Synthesis Methods

DMIP is synthesized through a three-step process. The first step involves the reaction of 1-methyl-4-imidazolecarboxylic acid with diethyl oxalate in the presence of sodium ethoxide, resulting in the formation of the imidazole derivative 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-3-carboxylic acid. The second step involves the reaction of the carboxylic acid with hydrazine hydrate to form the hydrazone derivative 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-3-hydrazone. Finally, the hydrazone derivative is reacted with hydrochloric acid to yield the desired product, 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves the condensation of 2,3-dimethylpyridine with glyoxal in the presence of ammonium acetate to form 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,3-dimethylpyridine", "glyoxal", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2,3-dimethylpyridine, glyoxal, and ammonium acetate in a reaction flask.", "Step 2: Heat the mixture to 120-130°C and stir for 24 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid and stir for 1 hour.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride." ] }

CAS RN

2229572-59-0

Product Name

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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